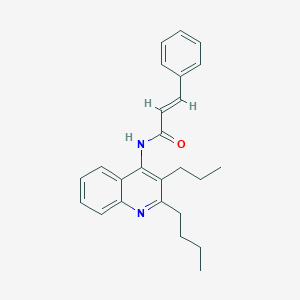![molecular formula C13H22N4O2 B5325426 (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B5325426.png)
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with the piperidine intermediate.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (3S,4R) stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups or alter the stereochemistry.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperidine rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated derivatives and nucleophiles or electrophiles are used under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce an alcohol or amine derivative.
科学研究应用
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Pharmacology: Studies focus on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a tool compound to study cellular processes and molecular mechanisms in various biological systems.
作用机制
The mechanism of action of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3S,4R)-4-(hydroxymethyl)-1-[6-(methylamino)pyrimidin-4-yl]piperidin-3-ol: A closely related compound with a methylamino group instead of a propan-2-ylamino group.
(3S,4R)-4-(hydroxymethyl)-1-[6-(ethylamino)pyrimidin-4-yl]piperidin-3-ol: Another similar compound with an ethylamino group.
Uniqueness
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is unique due to its specific stereochemistry and the presence of the propan-2-ylamino group, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.
属性
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)16-12-5-13(15-8-14-12)17-4-3-10(7-18)11(19)6-17/h5,8-11,18-19H,3-4,6-7H2,1-2H3,(H,14,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSRWWULZBMEN-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=CC(=NC=N1)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5325359.png)

![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
methanone](/img/structure/B5325385.png)
![5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)

![(5E)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5325410.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)

